N-(3-imidazol-1-ylpropyl)-2-phenylquinazolin-4-amine
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Overview
Description
N-(3-imidazol-1-ylpropyl)-2-phenylquinazolin-4-amine is a synthetic organic compound that features a quinazoline core structure substituted with an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-imidazol-1-ylpropyl)-2-phenylquinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid.
Substitution with Imidazole Moiety: The imidazole moiety is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-imidazol-1-ylpropyl)-2-phenylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline core can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the quinazoline core can yield dihydroquinazoline derivatives .
Scientific Research Applications
N-(3-imidazol-1-ylpropyl)-2-phenylquinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain kinases involved in cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(3-imidazol-1-ylpropyl)-2-phenylquinazolin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation and survival. This makes it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
N-(3-imidazol-1-ylpropyl)-1,8-naphthalimide: Known for its fluorescence properties and DNA binding ability.
N-(3-imidazol-1-ylpropyl)-1,3,5-triazine: Used in the development of herbicides and other agrochemicals.
Uniqueness
N-(3-imidazol-1-ylpropyl)-2-phenylquinazolin-4-amine is unique due to its specific quinazoline core structure, which imparts distinct biological activities compared to other imidazole-containing compounds.
Properties
Molecular Formula |
C20H19N5 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-phenylquinazolin-4-amine |
InChI |
InChI=1S/C20H19N5/c1-2-7-16(8-3-1)19-23-18-10-5-4-9-17(18)20(24-19)22-11-6-13-25-14-12-21-15-25/h1-5,7-10,12,14-15H,6,11,13H2,(H,22,23,24) |
InChI Key |
VFPBTPWEVUIFSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCCCN4C=CN=C4 |
Origin of Product |
United States |
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